molecular formula C10H9N3OS B2363580 N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide CAS No. 2361641-99-6

N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide

Cat. No.: B2363580
CAS No.: 2361641-99-6
M. Wt: 219.26
InChI Key: DGXWROSVOKJYJZ-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide typically involves the reaction of 2,1,3-benzothiadiazole with prop-2-enamide under specific reaction conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s strong electron-withdrawing properties enable it to modulate the electronic properties of the molecules it interacts with. This can lead to changes in molecular conformation, reactivity, and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide include other benzothiadiazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the benzothiadiazole core with a prop-2-enamide group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-9(14)11-6-7-4-3-5-8-10(7)13-15-12-8/h2-5H,1,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXWROSVOKJYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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